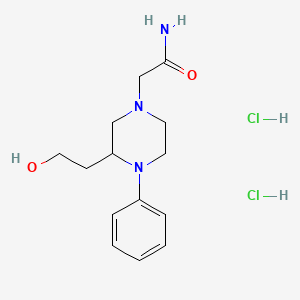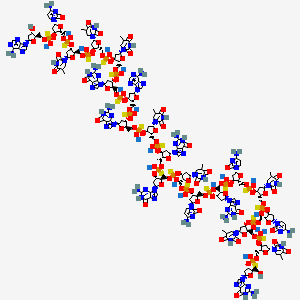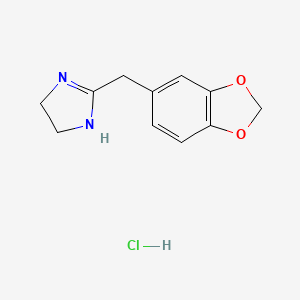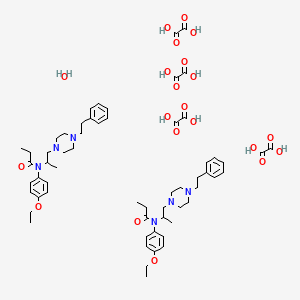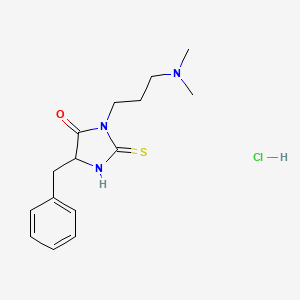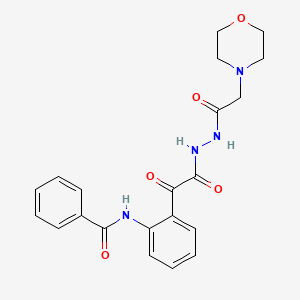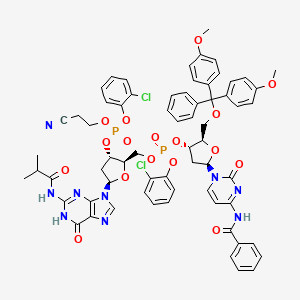
DES(2-diethylaminoethyl)valategrast
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DES(2-diethylaminoethyl)valategrast is a chemical compound known for its role as an integrin antagonist. Integrins are proteins that facilitate cell adhesion and signal transduction, playing crucial roles in various biological processes such as inflammation, cancer, and hemostasis. This compound specifically targets integrins α4β1 and α4β7, making it a valuable compound in the treatment of inflammatory diseases, particularly asthma .
準備方法
The synthesis of DES(2-diethylaminoethyl)valategrast involves several steps. The starting materials typically include L-phenylalanine and various benzoyl derivatives. The synthetic route involves the following key steps:
Formation of the benzoyl derivative: L-phenylalanine is reacted with 2-chloro-6-methylbenzoyl chloride to form an intermediate.
Coupling reaction: The intermediate is then coupled with 2,6-dichlorobenzoyl chloride to form the final product.
Introduction of the diethylaminoethyl group:
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
DES(2-diethylaminoethyl)valategrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
DES(2-diethylaminoethyl)valategrast has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying integrin antagonists and their interactions with cell surface receptors.
Biology: The compound is used in research to understand the role of integrins in cell adhesion and signal transduction.
Medicine: this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, particularly asthma.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting integrins.
作用機序
DES(2-diethylaminoethyl)valategrast exerts its effects by binding to integrins α4β1 and α4β7. These integrins are involved in the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response. By antagonizing these integrins, this compound inhibits leukocyte adhesion and migration, thereby reducing inflammation. The compound is rapidly metabolized into its active form, which has a high affinity for the activated states of both integrins .
類似化合物との比較
DES(2-diethylaminoethyl)valategrast is unique in its dual antagonistic activity against both α4β1 and α4β7 integrins. Similar compounds include:
Natalizumab: A monoclonal antibody that targets α4 integrins but does not have the same dual activity.
Vedolizumab: Another monoclonal antibody that specifically targets α4β7 integrin.
Etrolizumab: A monoclonal antibody that targets both α4β7 and αEβ7 integrins.
Compared to these compounds, this compound offers the advantage of oral administration and rapid metabolism into its active form, making it a promising candidate for therapeutic applications .
特性
CAS番号 |
1160849-72-8 |
|---|---|
分子式 |
C23H18Cl3N3O4 |
分子量 |
506.8 g/mol |
IUPAC名 |
(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C23H18Cl3N3O4/c1-12-3-2-4-15(24)19(12)21(30)29-18(23(32)33)9-13-5-7-14(8-6-13)28-22(31)20-16(25)10-27-11-17(20)26/h2-8,10-11,18H,9H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t18-/m0/s1 |
InChIキー |
WCGJWHNYKVSSFL-SFHVURJKSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
正規SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




